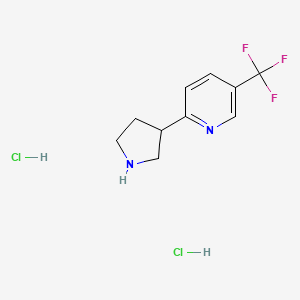
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2F3N2 and its molecular weight is 289.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Modification Techniques
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride serves as a precursor in various synthetic routes, illustrating the adaptability of pyrrolidine and pyridine derivatives in organic chemistry. For instance, the microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of fluorinated compounds like fluorohymenidin, demonstrates the compound's relevance in introducing fluorine atoms into organic molecules, thereby enhancing their biological activity or altering physical properties (Troegel & Lindel, 2012). This technique exemplifies the broader utility of pyrrolidine derivatives in medicinal chemistry and material science.
Coordination Chemistry and Complex Formation
The compound underpins the development of advanced materials through its role in coordination chemistry. Derivatives of pyridine, such as those reviewed by Halcrow (2005), have been explored for their ability to act as ligands, forming complexes with metals. These complexes are pivotal in various applications, including luminescent materials for biological sensing and iron complexes that exhibit unique thermal and photochemical properties (Halcrow, 2005). Such research underscores the importance of pyrrolidine and pyridine derivatives in developing new materials with potential applications in technology and biomedicine.
Anion Binding and Sensing
The research on fluorinated calix[4]pyrroles and dipyrrolylquinoxalines, utilizing fluorinated pyrrole as a building block, highlights the compound's contribution to creating neutral anion receptors. These receptors exhibit augmented affinities for anions like fluoride, chloride, and dihydrogen phosphate, marking significant progress in sensor technology. The enhanced selectivity and affinity of these receptors pave the way for their use in environmental monitoring, healthcare diagnostics, and chemical processing (Anzenbacher et al., 2000).
Organic Synthesis and Chemical Reactions
The versatile reactivity of this compound is also evident in its application to organic synthesis methods. The development of novel synthesis pathways, such as the one-pot reactions for modular synthesis of polysubstituted and fused pyridines, showcases the compound's role in facilitating complex chemical transformations. This method, employing transition-metal catalyst-free conditions, demonstrates the efficiency and innovation in constructing pyridine frameworks, crucial for pharmaceuticals, agrochemicals, and materials science (Song et al., 2016).
Advanced Materials and Photophysical Properties
Research into the emissive properties of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols introduces a new class of organic dyes with large Stokes shifts. These compounds, derived from modifications of pyridine frameworks, exhibit high fluorescence upon UV light excitation, demonstrating potential for applications in optical materials, sensors, and bioimaging. The ability to tune their emission properties through substituent variation underscores the compound's significance in material science and photophysics (Marchesi et al., 2019).
特性
IUPAC Name |
2-pyrrolidin-3-yl-5-(trifluoromethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-1-2-9(15-6-8)7-3-4-14-5-7;;/h1-2,6-7,14H,3-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKVKCSWSXDBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-71-3 |
Source


|
| Record name | 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3-dimethyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2600884.png)
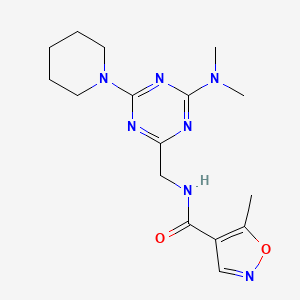
![2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2600887.png)

![2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2600889.png)
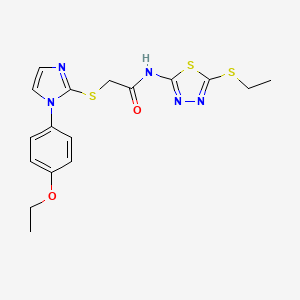

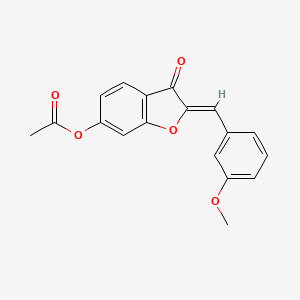

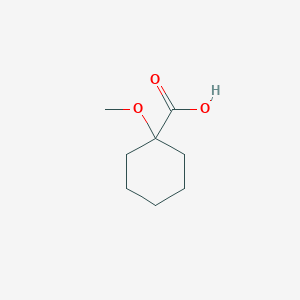

![2-((3,3,3-trifluoropropyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2600902.png)
